molecular formula C9H7F2NO4 B1460257 Methyl 3,4-difluoro-5-nitrophenylacetate CAS No. 1803824-68-1

Methyl 3,4-difluoro-5-nitrophenylacetate

Cat. No.: B1460257
CAS No.: 1803824-68-1
M. Wt: 231.15 g/mol
InChI Key: MSJFKEFXPXOZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-difluoro-5-nitrophenylacetate is a fluorinated nitroaromatic methyl ester characterized by its unique substitution pattern: two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a methyl ester functional group. However, detailed physicochemical or biological data for this specific compound are notably absent in the provided evidence, necessitating comparative analysis with structurally or functionally analogous methyl esters.

Properties

CAS No.

1803824-68-1

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 2-(3,4-difluoro-5-nitrophenyl)acetate

InChI

InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-2-6(10)9(11)7(3-5)12(14)15/h2-3H,4H2,1H3

InChI Key

MSJFKEFXPXOZPA-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-]

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

The following analysis compares Methyl 3,4-difluoro-5-nitrophenylacetate with methyl esters of comparable complexity, focusing on substituent effects, chromatographic behavior, and physicochemical properties.

Substituent Effects on Stability and Reactivity

  • These substituents likely enhance the compound’s resistance to nucleophilic attack but may reduce solubility in nonpolar solvents compared to aliphatic esters.
  • Aromatic vs.

Chromatographic Behavior

  • For example, methyl isostearate (a branched aliphatic ester) and sandaracopimaric acid methyl ester (a diterpenoid ester) show distinct peaks in GC traces under optimized conditions .

Physicochemical Properties

The table below extrapolates properties based on structural analogs and general trends for methyl esters:

Property This compound* Methyl Palmitate Methyl Salicylate
Molecular Weight (g/mol) ~243.15 270.45 152.15
Boiling Point (°C) ~300–350 (estimated) 215–220 222
Solubility in Water Low (nitro/fluorine groups increase polarity but reduce miscibility) Insoluble Slightly soluble
Vapor Pressure (kPa at 25°C) Very low (aromatic rigidity) 0.001–0.01 0.04

*Estimates derived from substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.